molecular formula C16H14N4O3S B2602248 Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate CAS No. 315696-26-5

Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate

Cat. No. B2602248
M. Wt: 342.37
InChI Key: RKNMTJWFJRFXMQ-UHFFFAOYSA-N
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Description

“Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” is a chemical compound with the molecular formula C16H14N4O3S . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . This class of compounds has been studied for their potential antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” can be analyzed using various techniques. For instance, X-ray diffraction (XRD) can be used to study the crystal structure .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives can vary. For instance, in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, aromatic nucleophilic substitution was used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” can be analyzed using various techniques. For instance, the absorbance at specific wavelengths can be measured using an ELISA reader .

Scientific Research Applications

Heterocyclic Synthesis

Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate serves as a pivotal compound in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. Research has shown its utility in preparing a range of heterocyclic compounds by engaging in reactions that lead to the formation of triazoloquinoxaline, pyridopyrimidine, and other fused pyrimidinones, highlighting its role in creating molecules with potential biological activities (Fathalla, 2015). Further studies have explored its use in generating novel heterocyclic compounds through acylation, demonstrating the facile and efficient synthesis of new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives (Ibrahim et al., 2011).

Molecular Structure Analysis

The compound has also been a subject of molecular structure analysis to understand its crystalline form and interaction patterns. Research into similar heterocyclic compounds has provided insights into their molecular and crystal structures, offering a foundation for further exploration of their chemical and physical properties (Dolzhenko et al., 2010).

Future Directions

The future directions for research on “Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” and similar compounds could include further exploration of their antiviral and antimicrobial activities . Additionally, the design and synthesis of novel [1,2,4]triazolo[4,3-a]pyridine derivatives could be pursued, with the aim of improving their inhibitory activities toward specific kinases and their antiproliferative activities against various cell lines .

properties

IUPAC Name

methyl 4-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-15(22)11-5-7-12(8-6-11)17-14(21)10-24-16-19-18-13-4-2-3-9-20(13)16/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMTJWFJRFXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate

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